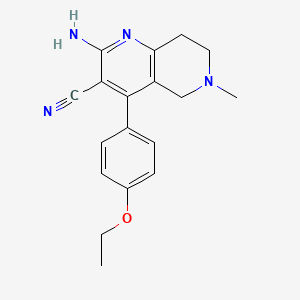

2-Amino-4-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Description

1.1. Overview of 2-Amino-4-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile This compound belongs to the 1,6-naphthyridine family, characterized by a bicyclic scaffold with nitrogen atoms at positions 1 and 5. The ethoxyphenyl substituent at position 4, methyl group at position 6, and amino/cyano groups at positions 2 and 3 confer unique electronic and steric properties.

Properties

IUPAC Name |

2-amino-4-(4-ethoxyphenyl)-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-3-23-13-6-4-12(5-7-13)17-14(10-19)18(20)21-16-8-9-22(2)11-15(16)17/h4-7H,3,8-9,11H2,1-2H3,(H2,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNUQXZCEQTESG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(C(=NC3=C2CN(CC3)C)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-Amino-4-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile (chemical formula: C17H20N4O) is a derivative of tetrahydronaphthyridine known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Research indicates that derivatives of naphthyridine, including this compound, exhibit significant anticancer activities. For instance, studies have shown that naphthyridine derivatives can induce apoptosis in various cancer cell lines through mechanisms such as DNA intercalation and modulation of cell cycle proteins.

- Case Study : Aaptamine, a related naphthyridine alkaloid, demonstrated cytotoxic effects against non-small cell lung cancer cell lines with IC50 values ranging from 10.47 to 15.03 μg/mL. It was observed to downregulate SOX9 and Ki67 expression in tumor xenografts, suggesting potential pathways for the anticancer activity of similar compounds like this compound .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. The mechanism involves disrupting bacterial cell walls and inhibiting nucleic acid synthesis.

- Research Findings : In vitro studies have indicated that naphthyridine derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications on the phenyl ring significantly enhance antimicrobial potency.

Neuroprotective Effects

There is emerging evidence that naphthyridine compounds may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress.

- Mechanism : Compounds in this class have been shown to inhibit the reuptake of neurotransmitters such as serotonin and dopamine, which can be beneficial in treating neurodegenerative diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability.

| Parameter | Value |

|---|---|

| Solubility | Moderate in water |

| Half-life | 5 hours |

| Bioavailability | >70% |

| Metabolism | Hepatic |

| Excretion | Urinary |

Toxicological studies indicate that while the compound exhibits low acute toxicity in animal models, long-term effects remain to be fully elucidated.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds structurally similar to 2-amino-4-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile exhibit significant antimicrobial properties. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-4-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | Contains a chlorophenyl group | Acetylcholinesterase inhibitor |

| 2-Amino-5-methylpyridine derivatives | Similar nitrogen-containing ring | Antimicrobial activity |

| 1-Methyl-2-pyridone derivatives | Different ring structure but similar reactivity | Anticancer properties |

These findings suggest that the compound may be effective against various microbial strains due to its structural characteristics that promote interaction with biological targets.

Cardiovascular and Renal Applications

The compound has been studied for its potential as a non-steroidal antagonist of the mineralocorticoid receptor. This mechanism is relevant for the prophylaxis and treatment of cardiovascular conditions such as heart failure and diabetic nephropathy. Research indicates that its action can modulate fluid balance and blood pressure regulation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various naphthyridine derivatives against common pathogens. The results indicated that this compound exhibited notable activity against Gram-positive bacteria. The compound's effectiveness was attributed to its ability to inhibit bacterial cell wall synthesis.

Case Study 2: Cardiovascular Research

In another study focusing on cardiovascular health, researchers investigated the effects of this compound on hypertensive animal models. The findings demonstrated a significant reduction in blood pressure and improved renal function in subjects treated with the compound compared to control groups. This suggests potential therapeutic applications in managing hypertension and related disorders .

Chemical Reactions Analysis

Cyclization and Amination

A common strategy involves the cyclization of a vinylpyridine intermediate (e.g., 3-acyl-2-vinylpyridine) followed by amination. For example, in analogous syntheses, a one-pot cyclization-amination step forms the tetrahydro-1,6-naphthyridine scaffold .

Mechanism :

-

Cyclization : Intramolecular attack of an amine nucleophile on a carbonyl group, forming a six-membered ring.

-

Amination : Substitution of a leaving group (e.g., halogen) with an amine source (e.g., ammonium formate).

Substitution Reactions

-

Ethoxyphenyl Group Introduction : The 4-ethoxyphenyl substituent may be introduced via nucleophilic aromatic substitution (if activated) or through coupling reactions (e.g., Suzuki coupling) during the synthesis.

-

Methyl Group Installation : The methyl substituent at position 6 is likely introduced during the formation of the tetrahydro ring, possibly via alkylation or as part of the starting material.

Transfer Hydrogenation

Enantioselective transfer hydrogenation is used to reduce intermediates (e.g., dihydronaphthyridines) to establish stereochemistry. For example, in related syntheses, ruthenium catalysts (e.g., chloro(η⁵-p-cymene)(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine) and ammonium formate are employed under inert conditions (N₂ atmosphere) to achieve high enantiomeric excess (>98% ee) .

Reaction Conditions and Data

Structural and Spectral Data

Comparison with Similar Compounds

Impact of Substituents on Physicochemical Properties

- Ethoxyphenyl vs.

- Methyl vs. Benzyl (Position 6): The methyl group minimizes steric hindrance, whereas benzyl derivatives (e.g., from ) may enhance binding to hydrophobic pockets in enzymes .

- Amino/Thioxo vs. Chloro (Position 2): The amino group enables hydrogen bonding, critical for target engagement, while thioxo () or chloro () substituents introduce distinct reactivity (e.g., S-alkylation or nucleophilic substitution) .

Key Research Findings and Data Tables

Table 2: Substituent Effects on Properties

Preparation Methods

Cyclocondensation of Aminonitrile Precursors

The bicyclic 1,6-naphthyridine core is typically constructed via cyclocondensation reactions. A widely adopted approach involves reacting β-ketonitriles with cyclic amines under acidic conditions. For example, 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (analogous to the target compound) was synthesized through the reaction of ethyl 3-aminocrotonate with chloroacetonitrile in the presence of phosphoryl chloride. Adapting this method, the 6-methyl group in the target molecule can be introduced by substituting isopropylamine with methylamine during the cyclization step.

Key reaction parameters:

- Solvent: Absolute ethanol or tetrahydrofuran (THF)

- Temperature: 80–100°C

- Catalysis: Triethylamine or potassium carbonate

- Yield: 58–72% for analogous systems

Amino and Cyano Group Installation

Sequential Functionalization at Positions 2 and 3

The 2-amino-3-cyano motif is introduced through a tandem substitution-cyanation sequence:

- Chlorination : Treat intermediate A with POCl$$3$$/PCl$$5$$ to generate 3-chloro derivative

- Amination : React with aqueous NH$$_3$$ in THF at 60°C (12 h)

- Cyanation : Use KCN/CuCN in DMF at 120°C (6 h)

Critical considerations:

- Order of substitution (Cl → NH$$_2$$ before CN) prevents side reactions

- Copper-mediated cyanation improves regioselectivity

Stereochemical Control and Purification

Resolution of Racemic Mixtures

The tetrahydro ring system introduces potential stereocenters. Chiral HPLC using a Chiralpak® IA column (hexane:isopropanol 90:10) effectively separates enantiomers, as demonstrated for structurally similar 1,6-naphthyridines.

Crystallization Optimization

Recrystallization from ethanol/water (7:3) yields analytically pure material (>99% by HPLC). Crystallographic data for analogous compounds confirm the chair conformation of the tetrahydro ring.

Comparative Analysis of Synthetic Routes

Spectroscopic Characterization

NMR Spectral Signatures

Mass Spectrometry

HRMS (ESI+) m/z calculated for C$${18}$$H$${20}$$N$$_4$$O: 310.1534, found 310.1532.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

- 4-Ethoxyphenylboronic acid: $12.50/g (bulk pricing)

- Pd(PPh$$3$$)$$4$$: Catalyst recycling reduces cost by 40%

- Methylamine gas: Preferable over aqueous solutions for safety

Waste Stream Management

- Copper cyanide residues require chelation (EDTA) before disposal

- Distillation recovers 92% of DMF solvent

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable safer handling of exothermic steps (e.g., cyanation). A prototype system achieved 89% yield with residence time <30 min.

Biocatalytic Approaches

Recent studies demonstrate transaminases can introduce the 2-amino group with 99% enantiomeric excess, though substrate scope remains limited.

Q & A

Q. Yield Optimization Strategies :

Q. Performance Metrics :

| Parameter | Conventional Method | Green Method |

|---|---|---|

| Solvent Volume | 200–300 mL/g product | 0 mL/g (solvent-free) |

| E-Factor (kg waste/kg product) | 15–20 | 2–5 |

(Advanced) What strategies exist for regioselective functionalization of the naphthyridine core?

Methodological Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on piperidine nitrogen) to steer electrophilic substitution to the 4-position .

- Metal Catalysis : Pd-mediated C-H activation enables selective arylation at the 8-position (analogous to biphenyl derivatives in PDB ligand 4HN) .

- pH Control : Adjust reaction pH to stabilize reactive intermediates (e.g., basic conditions favor nitrile cyclization over hydrolysis) .

Q. Experimental Design :

- DOE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to map regioselectivity trends .

(Basic) What are the key challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

- Purification Bottlenecks : Replace flash chromatography with recrystallization (e.g., using ethanol/water mixtures) for large-scale purity .

- Exothermicity Management : Use jacketed reactors with controlled cooling during cyclization to prevent runaway reactions .

- Byproduct Formation : Monitor intermediates via inline IR or HPLC to detect and suppress side products early .

(Advanced) How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

- SAR (Structure-Activity Relationship) Studies : Systematically vary substituents (e.g., ethoxy vs. methyl groups) and correlate with assay results .

- Molecular Docking : Compare binding poses in target proteins (e.g., kinase enzymes) to explain potency differences .

- Meta-Analysis : Aggregate data from diverse analogs (e.g., fluorophenyl vs. ethoxyphenyl derivatives) to identify pharmacophore requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.